molecular formula C19H22N4O5S B11612132 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-nitrophenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-nitrophenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11612132
M. Wt: 418.5 g/mol
InChI Key: YBXIMSUDUZZIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-nitrophenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-nitrophenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one involves multiple steps and specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-nitrophenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a probe for studying biological processes due to its unique structure. In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-nitrophenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-nitrophenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-butanone and 2,2-dimethyltetrahydropyran-4-one, which share some structural similarities but differ in their specific functional groups and applications .

Properties

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-4-(4-nitrophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C19H22N4O5S/c1-19(2)9-13(7-8-28-19)22-17-15(18(25)21-22)16(29-10-14(24)20-17)11-3-5-12(6-4-11)23(26)27/h3-6,13,16H,7-10H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

YBXIMSUDUZZIGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.